Vinclozolin epoxide

Description

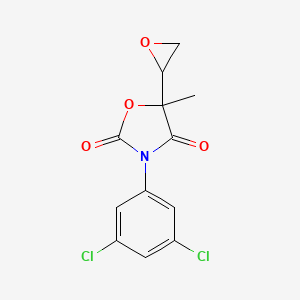

Structure

2D Structure

3D Structure

Properties

CAS No. |

82532-83-0 |

|---|---|

Molecular Formula |

C12H9Cl2NO4 |

Molecular Weight |

302.11 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)-5-methyl-5-(oxiran-2-yl)-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C12H9Cl2NO4/c1-12(9-5-18-9)10(16)15(11(17)19-12)8-3-6(13)2-7(14)4-8/h2-4,9H,5H2,1H3 |

InChI Key |

LJBHFNIQVFDSBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C3CO3 |

Origin of Product |

United States |

Mechanisms of Vinclozolin Epoxide Formation and Subsequent Transformation

Biotic Formation Pathways

The formation of vinclozolin (B1683831) epoxide is primarily a result of metabolic processes within living organisms, including mammals, microbes, and avian species.

In mammals, vinclozolin undergoes extensive metabolism, with the liver being the primary site of biotransformation. The creation of an epoxide on the vinyl group of the molecule is a crucial initial step in a cascade of reactions.

The epoxidation of the terminal vinyl group of vinclozolin is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These monooxygenases are central to the metabolism of a vast array of xenobiotics. In rats, exposure to vinclozolin has been shown to induce the protein content and enzyme activities of several CYP subfamilies, including CYP1A, CYP2A, CYP2B, and CYP3A. nih.gov The action of these enzymes introduces a highly reactive epoxide ring at the site of the carbon-carbon double bond of the vinyl side chain, transforming vinclozolin into vinclozolin epoxide. This oxidative reaction is a classic example of CYP-mediated detoxification and bioactivation pathways.

Following its formation by CYP enzymes, the reactive this compound is a substrate for epoxide hydrolases (EHs). nih.govnih.gov These enzymes catalyze the hydrolysis of the epoxide ring, adding a molecule of water to open the strained three-membered ring and form a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). nih.gov This enzymatic reaction converts this compound into the more stable and less reactive diol metabolite, M4. This hydration step is a critical detoxification process, as it deactivates the electrophilic and potentially genotoxic epoxide intermediate. nih.gov The resulting diol is then available for further metabolic transformations, such as the conversion to the M5 metabolite. nih.gov

Vinclozolin is known to be degraded by soil microorganisms. epa.gov Strains of bacteria from the genera Pseudomonas and Bacillus have been isolated that can utilize vinclozolin as their sole source of carbon and energy. nih.gov The primary documented pathway for microbial dissipation of vinclozolin is through hydrolysis. epa.gov While microbial systems possess monooxygenase enzymes capable of epoxidation, the specific formation of this compound as a microbial metabolite is not a prominently documented pathway in existing research. The main degradation products identified in microbial metabolism are typically results of hydrolysis, leading to compounds such as 3,5-dichloroaniline (B42879). epa.gov

Metabolic pathways for pesticides in avian species can be similar to those in mammals, often involving the cytochrome P450 enzyme system. Vinclozolin and its metabolites have been shown to cause endocrine disruption in birds, affecting reproduction. epa.gov Studies in poultry have demonstrated that the enzymatic machinery necessary for epoxidation exists and is active. mdpi.com While direct measurement of this compound in hens is not extensively documented, the fundamental metabolic pathways involving CYP-mediated oxidation are present in avian species, suggesting a likelihood of this transformation occurring. mdpi.com

Data Tables

Table 1: Key Enzymes in Vinclozolin Epoxidation and Transformation

| Enzyme | Family/Type | Role in Vinclozolin Metabolism |

|---|---|---|

| Cytochrome P450 | Monooxygenase | Catalyzes the initial epoxidation of the vinclozolin vinyl group to form this compound. nih.gov |

Table 2: Vinclozolin and Key Metabolites in the Epoxidation Pathway

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| Vinclozolin | V | Parent compound, substrate for Cytochrome P450. |

| This compound | - | Reactive intermediate formed by CYP-mediated epoxidation of the vinyl group. |

| [3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione] | M4 | Stable diol formed by the action of epoxide hydrolase on this compound. |

Enzymatic Epoxidation in Mammalian Metabolism

Abiotic Formation Pathways

Abiotic degradation pathways, those not involving biological organisms, play a role in the environmental fate of vinclozolin. These pathways include photodegradation and chemical hydrolysis, which can lead to the formation of various transformation products, including this compound.

Photodegradation, or photolysis, is the breakdown of compounds by light. In aqueous systems, vinclozolin has been shown to undergo photodegradation, leading to the formation of an epoxide, specifically through the oxidation of the vinyl group on the molecule.

The photolytic transformation of vinclozolin into its epoxide is significantly influenced by the presence of photosensitizers. Studies have shown that vinclozolin in an acidic aqueous solution is stable and not susceptible to unsensitized photolysis by artificial sunlight over extended periods. However, the introduction of a sensitizer (B1316253), such as acetone (B3395972), markedly accelerates the degradation process.

In a laboratory study, when acetone was added to the aqueous solution, vinclozolin photolyzed rapidly, with 80% degradation observed after 76 hours. Another study using acetone as a sensitizer in an acidic solution (pH 2-3) found that vinclozolin's half-life was reduced to less than 4 hours under continuous light exposure. During this sensitized photolysis, a non-polar product identified as "epoxide V" was formed, although it constituted a minor fraction, not exceeding 4% of the total radioactivity.

Table 1: Effect of Acetone as a Sensitizer on Vinclozolin Photodegradation

| Condition | Observation | Half-Life | Epoxide Formation |

|---|---|---|---|

| Unsensitized (pH 1.94) | No observable photolysis after 46 days | > 1106 hours | Not Observed |

| Sensitized with Acetone (pH ≤ 2.0) | 80% degradation after 76 hours | Not specified | Observed |

| Sensitized with Acetone (pH 2-3) | Rapid degradation | ~3.6 - 3.8 hours | Identified as "epoxide V" (<4% of total) |

Vinclozolin is stable in acidic aqueous solutions (pH ≤ 2.0) against both hydrolysis and unsensitized photolysis. However, hydrolysis occurs at higher pH values. For many pesticides, the rate of alkaline hydrolysis increases significantly with each pH point increase above 7.0. usu.edumsu.edu This suggests that in natural waters, which are often neutral to alkaline, hydrolysis can be a more dominant degradation pathway than photolysis, especially in the absence of sensitizers. The formation of this compound via photodegradation has been primarily documented under acidic conditions in the presence of a sensitizer.

Photodegradation-Induced Epoxidation in Aqueous Systems

Subsequent Transformation Products of this compound

Once formed, this compound is subject to further transformation, with hydrolytic ring-opening being a primary pathway.

Epoxides are reactive three-membered rings that can undergo ring-opening reactions under both acidic and basic aqueous conditions. ucalgary.ca This process, known as hydrolysis, results in the formation of a vicinal diol (also called a 1,2-diol), a molecule with two hydroxyl (-OH) groups on adjacent carbon atoms. organic-chemistry.orgresearchgate.net

Acid-Catalyzed Hydrolysis : Under acidic conditions, the oxygen atom of the epoxide is protonated, making the carbon atoms more susceptible to nucleophilic attack by a water molecule. This attack opens the ring, and subsequent deprotonation yields the trans-1,2-diol.

Base-Catalyzed Hydrolysis : Under basic or neutral conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking one of the epoxide's carbon atoms. This is a typical Sₙ2 reaction that breaks the carbon-oxygen bond of the ring, forming an alkoxide intermediate which is then protonated by water to yield the diol. ucalgary.ca

Given this established reactivity, it is chemically expected that this compound, once formed in an aqueous environment, will hydrolyze to the corresponding 3-(3,5-dichlorophenyl)-5-(1,2-dihydroxyethyl)-5-methyl-1,3-oxazolidine-2,4-dione . This dihydroxylation product represents the next step in the abiotic degradation pathway following the initial epoxidation of vinclozolin.

Formation of Butenoic Acid and Enanilide Degradates

The hydrolysis of the vinclozolin parent compound, and potentially the epoxide intermediate, leads to the opening of the oxazolidine (B1195125) ring, yielding two primary antiandrogenic metabolites. These are often referred to in scientific literature as M1 and M2. nih.govnih.govnih.gov

2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) : This metabolite is a butenoic acid derivative. nih.gov

3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) : This degradate is an enanilide derivative. nih.gov

These metabolites are significant because they have been identified as effective antagonists of the androgen receptor, much more so than the parent vinclozolin compound. nih.gov Studies in rats have detected M1, M2, and other metabolites in serum and tissues following oral administration of vinclozolin. nih.gov While vinclozolin itself is a weak competitor for the androgen receptor, M1 and M2 are considerably more potent, suggesting that the toxicity of vinclozolin is mediated by these degradation products. nih.gov

Another proposed pathway involves a cytochrome P450 (CYP)-dependent epoxidation of the vinyl group to generate an epoxide intermediate. This can be followed by spontaneous hydrolysis or an epoxide hydrolase reaction to form a diol metabolite (M4). The opening of the 2,4-oxazolidinedione (B1205460) ring through the addition of water can then lead to further intermediates that ultimately form a stable trihydroxy metabolite, 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (DTMBA or M5). nih.govtandfonline.com

| Metabolite | Chemical Name | Classification | Key Finding |

| M1 | 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid | Butenoic Acid Derivative | Effective antagonist of androgen receptor binding. nih.gov |

| M2 | 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide | Enanilide Derivative | Effective antagonist of androgen receptor binding, more potent than M1. nih.govnih.gov |

Conjugation Reactions of Epoxide-Derived Metabolites (e.g., Glucuronidation, Sulfation)

Metabolites derived from vinclozolin, including those formed from the epoxide intermediate, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. uomus.edu.iq The primary conjugation pathways identified for vinclozolin metabolites are glucuronidation and sulfation. tandfonline.com

Glucuronidation is a major metabolic pathway where the glucuronic acid component of uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) is transferred to a substrate by UDP-glucuronosyltransferase enzymes. wikipedia.orguef.fi In the case of vinclozolin, dihydroxylated metabolites such as 3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione (M4) and the major trihydroxy metabolite, 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (DTMBA), have been shown to be conjugated with glucuronic acid. tandfonline.comnih.gov These glucuronide conjugates are among the main metabolites of vinclozolin excreted in urine. tandfonline.com

Sulfation is another key Phase II reaction where a sulfonate group is added to a substrate, catalyzed by sulfotransferases. uomus.edu.iqnih.gov Similar to glucuronidation, this process generally leads to inactive, water-soluble metabolites that are easily eliminated. uomus.edu.iq Research has reported the presence of sulfate (B86663) conjugates of DTMBA and M4 in urine, indicating this is a significant pathway for the detoxification and clearance of vinclozolin metabolites. tandfonline.com

| Conjugation Reaction | Description | Substrates (Vinclozolin Metabolites) | Significance |

| Glucuronidation | Transfer of glucuronic acid to a metabolite, increasing water solubility. wikipedia.org | Dihydroxylated metabolite (M4), Trihydroxy metabolite (DTMBA). tandfonline.comnih.gov | Major pathway for detoxification and urinary excretion. tandfonline.com |

| Sulfation | Addition of a sulfonate group to a metabolite, increasing water solubility. uomus.edu.iq | Dihydroxylated metabolite (M4), Trihydroxy metabolite (DTMBA). tandfonline.com | A primary pathway for detoxification and urinary excretion. tandfonline.com |

Terminal Degradation to 3,5-Dichloroaniline

The final step in the degradation pathway for vinclozolin and its various metabolites is the formation of 3,5-dichloroaniline (3,5-DCA). epa.govepa.gov This compound represents the common structural moiety for this class of fungicides and is considered the terminal residue. epa.govnih.gov Environmental and metabolic processes ultimately cleave the vinclozolin molecule, leading to the formation of 3,5-DCA. epa.gov

Regulatory agencies like the U.S. Environmental Protection Agency (EPA) often express tolerances for vinclozolin in agricultural products in terms of the combined residues of the parent compound and its metabolites containing the 3,5-dichloroaniline moiety. epa.govnih.gov This is because all metabolic pathways for vinclozolin eventually converge to this terminal product. epa.gov

Studies have shown that 3,5-DCA is more persistent in the environment than the parent vinclozolin. epa.govnih.govjmb.or.kr For instance, in terrestrial field dissipation studies, while vinclozolin dissipated with half-lives of 34 to 94 days, the half-life for total residues (including 3,5-DCA) was significantly longer, ranging from 179 to over 1000 days, with the persistence attributed to the resistance of 3,5-DCA to further degradation. epa.gov The stability of 3,5-DCA makes it a useful biomarker for assessing human exposure to vinclozolin, as methods have been developed to hydrolyze urine samples to convert all vinclozolin metabolites to 3,5-DCA for measurement. nih.gov

| Degradation Product | Significance | Persistence | Regulatory Status |

| 3,5-Dichloroaniline (3,5-DCA) | The terminal metabolite of vinclozolin degradation. epa.govepa.gov | Highly persistent and resistant to further degradation in soil and other matrices. epa.govnih.gov | Used as a marker for total vinclozolin residue in tolerance assessments. epa.govnih.gov |

Analytical Methodologies for the Detection and Characterization of Vinclozolin Epoxide and Associated Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Vinclozolin (B1683831) epoxide and its metabolites from co-extracted matrix components, which is essential for accurate analysis. Both gas and liquid chromatography are widely employed, each offering distinct advantages depending on the specific analytes and sample matrix.

Gas Chromatography (GC) with Advanced Detection (e.g., GC-MS, GC-MS/MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile pesticides, including Vinclozolin and its epoxide metabolite. nih.govphenomenex.com The high selectivity and sensitivity of MS/MS detection, often using the selected reaction monitoring (SRM) mode, allow for reliable identification and quantification even at ultra-trace levels in complex samples like food and environmental matrices. restek.comrsc.orgscispace.com GC-MS/MS methods are frequently developed for the simultaneous analysis of numerous pesticide residues. hpst.czcabidigitallibrary.org The process involves optimizing precursor and product ions for each analyte to ensure maximum signal and specificity. cabidigitallibrary.org

The choice and optimization of the GC column are critical for the successful analysis of reactive compounds like epoxides. The goal is to achieve efficient separation of target analytes from matrix interferences and prevent on-column degradation. restek.com For pesticide analysis, columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms, Rxi-5ms) are commonly used due to their versatility and low bleed characteristics, which are crucial for MS detection. restek.comdergipark.org.tr

For active compounds like epoxides, which can exhibit tailing due to interaction with active sites on the column, several strategies are employed. Using columns with thicker films can increase inertness by better covering the column wall, though this may slightly reduce separation efficiency and the maximum operating temperature. chemcoplus.co.jp Additionally, preventing the deposit of non-volatile matrix components in the column through optimized injection techniques and the use of specialized liners is vital for maintaining column performance and protecting it from degradation. hpst.cz The use of analyte protectants added to sample extracts can also help deactivate the GC system with every injection, improving ruggedness. hpst.cz

Table 1: Examples of GC Columns Used in Pesticide Residue Analysis This table is interactive. Click on the headers to sort.

| Column Type | Stationary Phase | Dimensions (L x I.D., Film Thickness) | Application Notes | Source(s) |

|---|---|---|---|---|

| Rxi-5ms | 5% Diphenyl / 95% Dimethyl Polysiloxane | 15 m x 0.53 mm, 1 µm | Low-pressure GC-MS (LPGC-MS) for rapid analysis of over 200 pesticides. | gcms.cz |

| HP-5MS UI | 5% Diphenyl / 95% Dimethyl Polysiloxane | 30 m x 0.25 mm, 0.25 µm | Analysis of 130 pesticides in environmental water samples. | dergipark.org.tr |

| VF 5ms | (not specified, likely 5% phenyl) | 30 m x 0.25 mm | Confirmation of various pesticides in adipose tissue. | usda.gov |

Vinclozolin and its epoxide metabolite are routinely included in multi-residue pesticide screening methods developed by regulatory bodies and food safety laboratories. fera.co.uklcms.czfera.co.uk These methods leverage the power of GC-MS/MS to simultaneously screen for hundreds of compounds in a single analytical run. restek.com Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are often used for sample preparation, providing a generic solvent extract that can be analyzed by both GC-MS/MS and LC-MS/MS. eurl-pesticides.eulcms.cz The inclusion of Vinclozolin epoxide in these screens is critical as residue definitions for regulatory purposes often include the parent compound and its metabolites containing the 3,5-dichloroaniline (B42879) moiety. epa.gov These comprehensive methods are applied to a wide variety of matrices, including fruits, vegetables, cereals, and animal products. fera.co.ukfera.co.uk

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., HPLC-UV/PDA, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is an essential technique for analyzing polar, less volatile, and thermally labile compounds that are not amenable to GC analysis. nih.gov For Vinclozolin, HPLC is used to analyze the parent compound as well as its more polar metabolites, such as M1 and M2. oup.comresearchgate.netnih.govoup.com Coupling HPLC with a diode-array detector (DAD) or a mass spectrometer (LC-MS/MS) provides the necessary selectivity and sensitivity for complex sample analysis. eurl-pesticides.euoup.comnih.gov LC-MS/MS is particularly powerful, enabling the determination of pesticides and their metabolites in various matrices like water and cereals. eurl-pesticides.euusgs.gov

The vast majority of HPLC analyses for pesticide residues are performed using the reversed-phase (RP) separation mode. longdom.org In RP-HPLC, a non-polar stationary phase (like C18 or ODS) is used with a polar mobile phase. longdom.orgsfu.caresearchgate.net This setup is highly effective for separating a wide range of compounds, including Vinclozolin and its degradation products. sfu.ca For instance, metabolites of Vinclozolin have been successfully analyzed using C18 columns with mobile phases consisting of acetonitrile (B52724) and buffered aqueous solutions. oup.comoup.com The separation of more polar metabolites can be fine-tuned by adjusting the mobile phase composition and pH. sfu.ca

Table 2: Example HPLC Conditions for Vinclozolin Metabolite Analysis This table is interactive. Click on the headers to sort.

| Column Type | Mobile Phase | Detection | Analyte(s) | Source(s) |

|---|---|---|---|---|

| Nucleosil 100-5 C18 AB | Gradient of 20 mM ammonium (B1175870) acetate (B1210297) (pH 3.3) and Methanol:Acetonitrile:Acetic Acid | DAD/MS | Vinclozolin, M1, M2, M5 | oup.comoup.com |

| Zorbax Eclipse XDB-C18 | (not specified) | LC-MS/MS | Vinclozolin | usgs.gov |

| Supelcosil LC-18-S | 40% (v/v) acetonitrile in water | UV (278 nm) | General epoxides (after derivatization) | researchgate.net |

While less common, normal-phase (NP) HPLC, which uses a polar stationary phase and a non-polar mobile phase, can also be employed. acs.org NP-HPLC can offer unique selectivity for certain classes of compounds. For example, a diol stationary phase operating in normal phase mode has been used to separate procyanidins, demonstrating its utility for separating compounds based on polarity. acs.org This approach could potentially be adapted for the separation of specific polar metabolites of Vinclozolin that are challenging to resolve by reversed-phase methods.

Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive tool for the identification and quantification of this compound and its metabolites. When coupled with a chromatographic system (GC-MS or LC-MS), it provides a two-dimensional separation that enhances analytical certainty. Identification is based on the compound's retention time and its unique mass spectrum, which serves as a chemical fingerprint. nih.govchrom-china.com For quantification, tandem mass spectrometry (MS/MS) is the preferred technique. hpst.czeurl-pesticides.eu In MS/MS, a specific precursor ion (typically the molecular ion) of the target analyte is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), exceptional selectivity and sensitivity can be achieved, minimizing interferences from the sample matrix. restek.comrsc.org This allows for the reliable quantification of residues at or below the low maximum residue levels (MRLs) set by regulatory agencies. lcms.cz

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Mass spectrometry, particularly when coupled with a chromatographic separation method like HPLC or Gas Chromatography (GC), is a powerful tool for the structural elucidation of Vinclozolin and its metabolites. nih.govmdpi.com The technique provides critical information on the molecular weight and fragmentation patterns of analytes, which is indispensable for confirming their identity. pfigueiredo.org

High-performance liquid chromatography-mass spectrometry (HPLC-MS) and HPLC-tandem mass spectrometry (HPLC-MS/MS) have been successfully used to identify various Vinclozolin metabolites in biological and environmental samples. nih.govoup.com For instance, in studies on rat metabolism, HPLC coupled with a mass spectrometer detector (MSD) was instrumental in characterizing metabolites like 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide (M5) and [3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione] (M4). nih.gov The analysis of fragmentation patterns in MS/MS experiments provides an even higher degree of confidence in structural assignments. pfigueiredo.org

Gas chromatography-mass spectrometry (GC-MS) is another key technique, especially for volatile or derivatized analytes. sfu.ca GC-MS/MS, with its use of multiple reaction monitoring (MRM), offers high selectivity and sensitivity, which is crucial for analyzing complex samples and overcoming matrix effects. researchgate.netscispec.co.th This method has been developed for the multi-residue analysis of a wide range of pesticides, including Vinclozolin, in various matrices. researchgate.netlcms.cz In some cases, direct injection into the ion source for liquid secondary mass spectrometry has also been employed for analysis. epa.gov A non-polar product, identified as epoxide V, was characterized in photolysis studies, though it constituted a small percentage of the total radioactivity. epa.gov

Table 1: Selected Vinclozolin Metabolites Identified by Mass Spectrometry

| Metabolite ID | Chemical Name | Analytical Method | Source |

|---|---|---|---|

| M1 | 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid | HPLC/DAD/MS | nih.gov |

| M2 | 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide | HPLC/DAD/MS | nih.gov |

| M3 | 3,5-dichloroaniline | GC-MS | sfu.ca |

| M4 | [3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione] | HPLC/DAD/MSD | nih.gov |

| M5 | 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide | HPLC/DAD/MSD | nih.gov |

Diode Array Detection (DAD) and Ultraviolet (UV) Spectroscopy

Diode Array Detection (DAD) and Ultraviolet (UV) spectroscopy are commonly used in conjunction with HPLC for the detection and quantification of Vinclozolin and its metabolites. mdpi.com DAD provides spectral information over a range of wavelengths simultaneously, which aids in peak identification and purity assessment. krackeler.commdpi.com

In several studies, Vinclozolin and its metabolites were analyzed by HPLC with DAD. nih.govnih.govoup.com The UV detector is often set at a specific wavelength, such as 254 nm, to monitor for the presence of these compounds as they elute from the HPLC column. oup.comjmb.or.kr The UV-visible absorption spectra of individual metabolites can be recorded to aid in their identification. For example, the UV spectrum of Vinclozolin metabolite M2 shows maximum absorbance (λmax) at 216 and 249 nm. caymanchem.com Similarly, a degradation product of Vinclozolin was found to have an absorption maximum at 214 nm. sfu.ca

Table 2: UV Detection Wavelengths for Vinclozolin and Metabolites

| Compound/Metabolite | Wavelength (nm) | Analytical Context | Source |

|---|---|---|---|

| Vinclozolin and metabolites | 254 | HPLC-UV monitoring | oup.comjmb.or.kr |

| Degradation Product A | 214 (λmax) | HPLC-UV analysis | sfu.ca |

Sample Preparation and Matrix Considerations for Environmental and Biological Samples

The analysis of this compound and related metabolites in environmental and biological matrices requires meticulous sample preparation to isolate the analytes of interest and remove interfering substances.

Extraction Techniques (e.g., Liquid-Liquid Partition, Solid-Phase Extraction)

A variety of extraction techniques are employed depending on the sample matrix. For biological samples like serum and tissues, a common approach involves protein precipitation and extraction with an organic solvent such as acetonitrile. oup.com Liquid-liquid extraction (LLE) using solvents like ethyl acetate has been used to extract metabolites from aqueous samples such as urine. epa.gov

Solid-phase extraction (SPE) is a widely used technique for both cleanup and concentration. Cartridges like Amberlite XAD-2 have been utilized for the extraction of metabolites from aqueous phases. epa.gov A popular and efficient method for food matrices like fruits and vegetables is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. scispec.co.thphenomenex.com This method typically involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts. thermofisher.com

Clean-up and Concentration Protocols

Following initial extraction, clean-up steps are essential to remove co-extracted matrix components that can interfere with analysis. For acetonitrile extracts of biological samples, drying with anhydrous sodium sulfate (B86663) is a common step to remove water. oup.com The QuEChERS method incorporates a dispersive SPE (d-SPE) clean-up step. scispec.co.th

A "freeze-out" step, where the extract is frozen at low temperatures (e.g., -20°C), can be effective for removing lipids from extracts of fatty matrices like cereals. thermofisher.com After clean-up, the solvent is often evaporated under a stream of nitrogen, and the residue is reconstituted in a smaller volume of a suitable solvent (e.g., acetonitrile) for analysis. oup.com This step serves to concentrate the analytes, thereby increasing the sensitivity of the method.

Matrix Effects and Interference Mitigation

Matrix effects, which can cause either suppression or enhancement of the analytical signal, are a significant challenge in trace analysis, particularly when using mass spectrometry. cabidigitallibrary.org These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analytes. cabidigitallibrary.org

Several strategies are used to mitigate matrix effects. The use of highly selective detection techniques like tandem mass spectrometry (MS/MS) can significantly reduce the impact of interfering compounds. scispec.co.th Another common and effective approach is the use of matrix-matched calibration standards. cabidigitallibrary.org This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed, which helps to compensate for any signal suppression or enhancement caused by the matrix. thermofisher.comcabidigitallibrary.org Furthermore, advanced clean-up techniques, such as automated micro-SPE, are employed to reduce the amount of matrix co-extractives in the final sample prepared for injection, thereby minimizing interference. thermofisher.com

Environmental Distribution and Persistence Dynamics of Vinclozolin Epoxide

Occurrence in Environmental Compartments

The presence of vinclozolin (B1683831) epoxide in the environment is directly related to the use and subsequent breakdown of the parent fungicide, vinclozolin. wikipedia.orgepa.gov While vinclozolin itself has been detected in various environmental matrices, specific data on the epoxide metabolite is less common, suggesting it may be a transient intermediate.

Detection in Aquatic Systems (e.g., Water Bodies)

Fungicides like vinclozolin can circulate through water systems. wikipedia.org The parent compound, vinclozolin, is known to be unstable in aqueous media, particularly under neutral to alkaline conditions, where it hydrolyzes into its main degradation products. epa.govresearchgate.net While vinclozolin has been detected in river water, specific monitoring for vinclozolin epoxide is not widely reported, likely due to its transient nature. awqc.com.au The hydrolysis of vinclozolin is rapid in alkaline water, which would limit the formation and persistence of any intermediate epoxides. epa.govepa.gov

Presence in Soil Matrices

Vinclozolin and its metabolites can be found in soil following agricultural application. wikipedia.orgepa.gov One study on the photolysis of vinclozolin on soil identified a photoproduct tentatively named epoxide V. epa.gov However, after 5 hours of irradiation, this epoxide represented only 4% of the initial vinclozolin activity, indicating it is a minor and likely short-lived product in this specific degradation pathway. epa.gov The primary and more persistent metabolite often detected in soil is 3,5-dichloroaniline (B42879) (3,5-DCA). epa.govepa.gov The detection limit for the parent compound vinclozolin in soil has been noted in various studies. boprc.govt.nzpjoes.com

Potential for Atmospheric Distribution

Pesticides can enter the atmosphere through spray drift, volatilization, or wind erosion, and their distribution depends on properties like vapor pressure. diva-portal.orgnoaa.gov Studies have detected a range of pesticides, including those not used locally, in atmospheric deposition, confirming the potential for long-range transport. diva-portal.org While specific atmospheric monitoring data for this compound is scarce, its formation as a photolytic product on soil suggests a potential, albeit likely minor, pathway for its presence in the atmosphere, bound to particulate matter. epa.govnoaa.govepa.gov

Environmental Persistence and Degradation Kinetics

The persistence of this compound is inherently limited by its stability and the factors influencing its degradation. It is generally considered a transient intermediate in the broader degradation scheme of vinclozolin.

Half-Life Determination in Various Environmental Media

Table 1: Environmental Half-Life of Vinclozolin (Parent Compound)

| Environmental Medium | Condition | Half-Life | Reference |

|---|---|---|---|

| Soil | Terrestrial Field Dissipation | 34 - 94 days | epa.gov |

| Soil | Loamy Sand (pH 6.8) | 3 - 7 weeks | epa.gov |

| Soil | Loam (pH 7.4) | 3 - 4 days | epa.gov |

| Water | pH 3 (25°C) | 70 days | epa.gov |

| Water | pH 6 (25°C) | 61 hours | epa.gov |

| Water | pH 9 (25°C) | 12 minutes | epa.gov |

Influence of Environmental Factors (e.g., pH, Microbial Activity) on Degradation Rates

Environmental factors significantly impact the degradation of vinclozolin and, by extension, the formation and fate of its epoxide metabolite.

pH: The degradation of vinclozolin is highly sensitive to pH. sfu.ca Hydrolysis is much faster in basic (alkaline) conditions than in acidic or neutral ones. epa.govsfu.ca This rapid hydrolysis of the parent compound's oxazolidine (B1195125) ring in alkaline environments would likely preclude significant formation or accumulation of an epoxide intermediate. epa.govsfu.ca The reactivity of epoxide groups, in general, is known to be dependent on pH. researchgate.net

Microbial Activity: Microbes play a crucial role in the breakdown of vinclozolin in soil and water. wikipedia.orgepa.gov Studies have isolated bacteria, such as Rhodococcus sp., that can utilize vinclozolin as a carbon source, degrading it to metabolites like 3,5-dichloroaniline. jmb.or.krnih.gov This microbial-mediated degradation is a key process in the dissipation of the fungicide from the environment. epa.gov The presence of robust microbial communities can accelerate the breakdown of vinclozolin, thus influencing the entire degradation pathway, including any transient intermediates like the epoxide. tandfonline.com

Role of Soil Characteristics in Degradation Pathways

This compound, chemically identified as 3-(3,5-dichlorophenyl)-5-oxiranyl-5-methyl-1,3-oxazolidine-2,4-dione, is a transient intermediate in the environmental degradation of the parent fungicide, vinclozolin. epa.gov Its formation and subsequent breakdown are intrinsically linked to the characteristics of the soil matrix. The degradation of vinclozolin, and by extension the role of the epoxide, is influenced by soil pH, organic matter and clay content, and the presence of microbial populations. ascelibrary.orgresearchgate.net

The degradation of the parent compound, vinclozolin, is significantly affected by soil pH. researchgate.net For instance, vinclozolin's half-life is notably shorter in alkaline conditions, recorded at 3-4 days in a loam soil with a pH of 7.4, compared to 3-7 weeks in a loamy sand with a pH of 6.8. epa.gov Conversely, minimal degradation of vinclozolin is observed in more acidic soils, such as those with a pH of 4.3 or 5.0. researchgate.net This pH-dependent hydrolysis suggests that the formation and stability of intermediates like the epoxide are also governed by soil acidity. epa.govresearchgate.net

Microbial activity is a primary driver of vinclozolin degradation. epa.govascelibrary.org The presence of soil particles and microbes alters the degradation pathways compared to those observed in simple aqueous solutions. ascelibrary.orgascelibrary.org Fungal metabolism, in particular, demonstrates a pathway involving an epoxide intermediate. The fungus Cunninghamella elegans is known to transform vinclozolin into several metabolites. hnbgu.ac.in One pathway involves the formation of metabolite IV (3′, 5′-dichloro-2-hydroxy-2-methylbut-3-enanilide), which is then acted upon by an epoxide hydrolase enzyme to form other products, indicating the role of an epoxide in the metabolic sequence. hnbgu.ac.indokumen.pub In photolysis studies, this compound has been identified as a minor degradation product, accounting for less than 5% of the initial concentration, and is considered a probable precursor to a more significant degradation product. epa.gov

Table 1: Influence of Soil Characteristics on Vinclozolin Degradation This table reflects data for the parent compound, vinclozolin, as specific quantitative data for the epoxide is limited.

| Soil Characteristic | Observation | Source Index |

| pH | Half-life of 3-4 days in loam soil (pH 7.4). | epa.gov |

| Half-life of 3-7 weeks in loamy sand (pH 6.8). | epa.gov | |

| Little degradation occurred at pH 4.3 or 5.0. | researchgate.net | |

| Microbial Activity | Soil microbes contribute significantly to aerobic degradation. | epa.govascelibrary.org |

| Organic Matter & Clay | Degradation products are influenced by soil organic matter and clay content. | ascelibrary.orgresearchgate.net |

Environmental Transport and Mobility

Leaching and Adsorption/Desorption Dynamics in Soil

The mobility of vinclozolin and its degradation products, including the epoxide, through the soil profile is governed by complex interactions of leaching and adsorption/desorption. The principal degradates of vinclozolin are considered to be potentially very mobile to slightly mobile. epa.gov This mobility is highly dependent on soil composition, with the highest potential for transport expected in sandy soils that are low in organic matter. epa.gov

Adsorption to soil particles can limit mobility. Field data indicate that the parent compound, vinclozolin, is likely to be strongly sorbed to soils that have a significant proportion of organic matter, which would in turn reduce the potential for leaching. scbt.com However, studies have also demonstrated that movement through the soil column can occur. In one laboratory experiment, vinclozolin was detected at a depth of 25 cm in a loam soil column and throughout the entire 35 cm of a sandy loam soil column. apsnet.org

Transport through Water Systems

Once vinclozolin and its metabolites enter the soil, they can be transported into aquatic environments. epa.gov The dispersion of vinclozolin can lead to the accumulation of its residues and primary metabolites in bodies of water. mdpi.com This transport can occur as the compounds move with water through the soil profile or in surface runoff. epa.gov

Monitoring of surface waters has confirmed the presence of vinclozolin and its byproducts. researchgate.netmdpi.com Detected concentrations have been reported to range from 0.1 to 2.4 μg/L, with one study noting a maximum detected level of 52 μg/L. mdpi.com Upon entering an aquatic system, vinclozolin is expected to partially adsorb to suspended solids and sediment. scbt.com Hydrolysis is also an important degradation process in water, and its rate is dependent on the pH of the water. scbt.com

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources. The potential for this compound to bioaccumulate is inferred from studies on the parent compound and its other metabolites.

There is conflicting information regarding the bioaccumulation potential of vinclozolin. Some reports from the U.S. Environmental Protection Agency state that vinclozolin has a low potential to bioaccumulate in fish. epa.gov Toxicological reviews of studies in rats also indicated that the administered dose was eliminated from the body, showing no apparent potential for bioaccumulation. inchem.org

In contrast, other data suggest a higher potential. An estimated Bioconcentration Factor (BCF) of 130 for vinclozolin suggests that the potential for bioconcentration in aquatic organisms is high. scbt.com This discrepancy highlights the complexity of assessing bioaccumulation, which can be influenced by the specific organism and environmental conditions. Direct research focused on the bioaccumulation potential of this compound itself is not available in the reviewed sources.

Table 2: Bioaccumulation Data for Vinclozolin This table reflects data for the parent compound, vinclozolin, as specific data for the epoxide is unavailable.

| Organism/System | Finding | Source Index |

| Fish | Low potential to bioaccumulate. | epa.gov |

| Aquatic Organisms | Estimated Bioconcentration Factor (BCF) of 130 suggests high potential for bioconcentration. | scbt.com |

| Rats | No potential for bioaccumulation was apparent; administered dose was eliminated. | inchem.org |

Ecotoxicological Implications of Vinclozolin Epoxide and Its Precursors/degradates

Modulation of Endocrine Systems in Non-Human Organisms

The fungicide vinclozolin (B1683831) and its metabolites, including the epoxide intermediate, are recognized endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of various non-human organisms. biochemjournal.comacpo.org.br This disruption is primarily due to their ability to interact with steroid hormone receptors, leading to a cascade of adverse effects on reproductive health and development. The anti-androgenic activity of vinclozolin is largely attributed to its metabolites, M1 and M2, which are more potent in this regard than the parent compound. nih.govtandfonline.comscielo.br

Interactions with Androgen Receptors in Vertebrate Models (e.g., Fish, Rodents, Birds)

Vinclozolin's primary mechanism of endocrine disruption involves its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide), acting as competitive antagonists to the androgen receptor (AR). nih.govtandfonline.comuic.edu This means they bind to the AR, preventing the natural androgens from binding and initiating their normal biological responses.

Rodents: In rat models, both M1 and M2 have been shown to competitively inhibit the binding of androgens to both rat and human androgen receptors. tandfonline.comnih.gov The metabolite M2 is particularly potent and has been demonstrated to block the androgen-bound AR from binding to DNA, thereby inhibiting the transcription of androgen-dependent genes. tandfonline.com While vinclozolin itself has a weak affinity for the AR, its metabolites M1 and M2 are effective antagonists. nih.gov Studies on pregnant rats exposed to vinclozolin have shown that the resulting malformations in male offspring are likely mediated by these anti-androgenic metabolites. nih.gov

Fish: The anti-androgenic effects of vinclozolin have also been documented in fish. In the fathead minnow (Pimephales promelas), exposure to vinclozolin resulted in a concentration-dependent decrease in fecundity, culminating in complete reproductive failure at high concentrations. nih.gov This was accompanied by a reduction in male secondary sexual characteristics, a typical sign of anti-androgen exposure. nih.gov Furthermore, vinclozolin was able to block the masculinizing effects of a potent androgen, providing strong evidence of its anti-androgenic activity in vivo. nih.gov Studies on guppies (Poecilia reticulata) have also shown that vinclozolin exposure can significantly reduce male sperm count and the intensity of sexual display behavior. nih.govresearchgate.netoup.com

Birds: In avian species, vinclozolin and its metabolites have been shown to cause endocrine disruption, leading to reduced egg laying, lower fertility rates, and decreased hatching success. epa.gov The androgen receptor is highly conserved across vertebrate species, suggesting that the anti-androgenic effects observed in mammals and fish are likely to occur in birds as well. epa.gov

Table 1: Interaction of Vinclozolin and its Metabolites with Androgen Receptors in Vertebrate Models

| Organism | Compound | Effect | Reference |

|---|---|---|---|

| Rat | Metabolites M1 and M2 | Competitively inhibit androgen binding to the androgen receptor. | nih.govtandfonline.com |

| Rat | Metabolite M2 | Blocks androgen-bound AR from binding to DNA. | tandfonline.com |

| Fathead Minnow | Vinclozolin | Decreased male secondary sexual characteristics. | nih.gov |

| Guppy | Vinclozolin | Reduced male sperm count and sexual display behavior. | nih.govresearchgate.net |

| Birds | Vinclozolin and metabolites | Reduced egg laying, fertility, and hatching success. | epa.gov |

Influence on Sex Differentiation Patterns and Reproductive Development in Non-Human Biota

Exposure to vinclozolin during critical developmental periods can have profound and often irreversible effects on the sexual differentiation and reproductive development of non-human organisms. scbt.com

Rodents: In utero exposure of rats to vinclozolin leads to a range of malformations in male offspring, including hypospadias (an abnormal opening of the urethra), cleft phallus, ectopic testes (testes that have not descended into the scrotum), and the presence of a vaginal pouch. nih.govnih.gov These developmental abnormalities are consistent with an anti-androgenic mode of action. nih.govbioscientifica.com Furthermore, exposure can lead to permanent changes in sexually dimorphic structures, such as a reduced anogenital distance and the retention of nipples in males. scbt.comnih.gov Studies have also shown that transient embryonic exposure to vinclozolin can alter testis development, leading to increased apoptosis of germ cells in pubertal and adult animals and reduced sperm motility in adults. nih.gov

Fish: In fish, exposure to vinclozolin has been shown to impair reproductive success. nih.gov For male guppies, exposure to the fungicide resulted in reduced fertility, which was correlated with a lower sperm count. nih.govresearchgate.net The adverse reproductive effects were found to be mediated solely through the male. nih.govresearchgate.net

Invertebrates: The effects of vinclozolin are not limited to vertebrates. In the terrestrial isopod Porcellio scaber, vinclozolin has been shown to cause developmental toxicity, resulting in decreased growth. nih.gov

Table 2: Effects of Vinclozolin on Reproductive Development in Non-Human Biota

| Organism | Effect | Reference |

|---|---|---|

| Rat (male offspring) | Hypospadias, cleft phallus, ectopic testes, vaginal pouch, reduced anogenital distance, nipple retention. | nih.govscbt.comnih.govnih.gov |

| Rat (male offspring) | Increased germ cell apoptosis, reduced sperm motility. | nih.gov |

| Guppy (male) | Reduced fertility and sperm count. | nih.govresearchgate.net |

| Terrestrial Isopod | Decreased growth. | nih.gov |

Effects on Sex Steroid Synthesis and Metabolism Pathways in Aquatic Organisms

While the primary mode of action of vinclozolin's metabolites is antagonism of the androgen receptor, there is also evidence that vinclozolin can affect the synthesis and metabolism of sex steroids in aquatic organisms. In fathead minnows exposed to vinclozolin, there were observed increases in ex vivo gonadal production of testosterone (B1683101) and 11-ketotestosterone. nih.gov This could be a compensatory response to the anti-androgenic effects of the chemical. nih.gov Additionally, the expression of 11β-hydroxysteroid dehydrogenase (11βHSD) mRNA, an enzyme involved in steroid metabolism, was also increased. nih.gov These findings suggest that in addition to blocking androgen action at the receptor level, vinclozolin can also influence the pathways responsible for producing these critical reproductive hormones.

Effects on Biological Functions and Systems in Environmental Organisms

Beyond its well-documented endocrine-disrupting properties, vinclozolin epoxide and its related compounds can exert other toxic effects on non-target organisms, including genotoxicity and damage to cellular and tissue integrity.

Genotoxic Potential as an Intermediate

The genotoxicity of vinclozolin and its intermediates has been a subject of investigation. Studies have indicated that vinclozolin can induce genetic damage. In mice, treatment with vinclozolin resulted in a significant, dose-related increase in micronucleated erythrocytes in bone marrow cells, suggesting a clastogenic (chromosome-breaking) mode of action. nih.gov However, in vitro studies using human peripheral blood lymphocytes did not show a significant increase in chromosomal aberrations. nih.gov

Research on bovine lymphocytes in vitro demonstrated that vinclozolin induced a statistically significant increase in structural chromosome aberrations and sister chromatid exchanges. ask-force.org This genotoxic effect was accompanied by a high cytotoxic effect. ask-force.org In the freshwater snail Physa acuta, vinclozolin has been reported to induce micronuclei formation in embryos, indicating genotoxic activity in invertebrates as well. researchgate.net The formation of an epoxide intermediate during the metabolism of vinclozolin is a potential mechanism for its genotoxic effects, as epoxides are known to be reactive molecules capable of binding to DNA and causing mutations. agropages.com

Impact on Cellular and Tissue Integrity in Non-Target Species (e.g., Endothelial Injury, Organ Histology)

Exposure to vinclozolin can lead to damage at the cellular and tissue level in various organs of non-target species.

Rodents: In rats, perinatal exposure to vinclozolin has been associated with a number of histological abnormalities in male offspring, including epididymal granulomas, which are inflammatory lesions. nih.gov Some treated males also developed bladder stones, hydroureter (swelling of the ureter), or hydronephrosis (swelling of the kidney due to urine backup). nih.gov Chronic exposure to vinclozolin in mice has been shown to induce histological alterations and collagen deposition in the lungs, as well as inflammation and oxidative stress leading to apoptosis. mdpi.com Similarly, chronic exposure in mice induced fibrosis, mitochondrial dysfunction, oxidative stress, and apoptosis in the kidneys. researchgate.net Histological examination of the kidneys of vinclozolin-treated mice showed damage to the tubules. researchgate.net However, in another study, the liver histology of vinclozolin-exposed animals appeared normal. oup.com

Fish: In fish, exposure to vinclozolin can lead to histological changes in the gonads. nih.gov

Invertebrates: While specific data on endothelial injury from this compound is limited, the observed organ damage in vertebrates suggests a potential for broader cellular and tissue-level impacts in other environmental organisms.

Table 3: Cellular and Tissue-Level Impacts of Vinclozolin in Non-Target Species

| Organism | Organ/Tissue | Effect | Reference |

|---|---|---|---|

| Rat (male offspring) | Epididymis | Granulomas. | nih.gov |

| Rat (male offspring) | Urinary Tract | Bladder stones, hydroureter, hydronephrosis. | nih.gov |

| Mouse | Lung | Histological alterations, collagen deposition, inflammation, apoptosis. | mdpi.com |

| Mouse | Kidney | Fibrosis, mitochondrial dysfunction, oxidative stress, apoptosis, tubular damage. | researchgate.net |

| Fish | Gonads | Histological changes. | nih.gov |

Oxidative Stress Induction in Biological Systems

Vinclozolin exposure has been demonstrated to induce oxidative stress in various biological systems. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. nih.gov Studies have shown that vinclozolin administration can lead to increased lipid peroxidation, a marker of oxidative damage to cells, and a decrease in the activity of key antioxidant enzymes. nih.govsemanticscholar.org

In animal models, exposure to vinclozolin has been linked to a significant decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissues like the heart and kidneys. semanticscholar.orgnih.gov Concurrently, an increase in malondialdehyde (MDA), a product of lipid peroxidation, has been observed. semanticscholar.org This disruption of oxidative homeostasis is considered a key mechanism of vinclozolin-induced toxicity. nih.gov

The cellular response to this oxidative stress involves the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which is crucial for regulating the expression of antioxidant proteins. nih.govresearchgate.net Vinclozolin has been shown to alter Nrf2 signaling and the expression of related proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). nih.govresearchgate.net Furthermore, vinclozolin-induced oxidative stress can lead to mitochondrial dysfunction and trigger apoptosis, or programmed cell death, in affected tissues. nih.govnih.govresearchgate.net

Research on the human liver cancer cell line HepG2 has also indicated that prolonged treatment with vinclozolin can lead to oxidative stress. jmb.or.kr It is important to note that some of vinclozolin's metabolites are considered more toxic than the parent compound. jmb.or.kr

Table 1: Effects of Vinclozolin on Oxidative Stress Markers

| Biological System | Effect on Antioxidant Enzymes (SOD, CAT, GPx) | Effect on Lipid Peroxidation (MDA) | Associated Pathologies | Reference |

|---|---|---|---|---|

| Rat Heart | Decrease | Increase | Myocardial damage | semanticscholar.org |

| Mouse Kidney | Decrease | Increase | Kidney dysfunction, fibrosis, apoptosis | nih.govnih.gov |

| Human Lymphocytes | Not specified | Induction of pro-oxidant state | Cytogenetic damage | ca.gov |

| HepG2 Cells | Not specified | Induction of oxidative stress | Cytotoxicity | jmb.or.kr |

Influences on Developmental Trajectories in Invertebrates (e.g., Isopods)

A key developmental process affected is molting, which is essential for the growth of arthropods. Vinclozolin exposure has been observed to delay the time to the first molt in P. scaber. researchgate.net At higher concentrations, this can lead to incomplete ecdysis (molting), resulting in mortality. researchgate.net This effect on molting is linked to alterations in ecdysteroid levels, the primary molting hormones in arthropods. Vinclozolin has been found to significantly increase the concentration of 20-hydroxyecdysone (B1671079) (20E), a crucial ecdysteroid. researchgate.net This condition, termed 'hyperecdysonism', is considered a potential indicator of endocrine disruption in arthropods. researchgate.net

Juvenile isopods have shown increased chronic sensitivity to vinclozolin compared to adults. nih.gov Studies monitoring juvenile growth and molting have revealed that increasing concentrations of vinclozolin lead to a decrease in the number of molting individuals in the initial weeks of exposure, with a subsequent shift in the peak molting period. nih.govresearchgate.net Furthermore, chronic exposure to vinclozolin has been shown to impair the growth of both male and female juvenile isopods. researchgate.net

Table 2: Effects of Vinclozolin on the Development of the Isopod Porcellio scaber

| Developmental Parameter | Observed Effect of Vinclozolin Exposure | Mechanism/Associated Factor | Reference |

|---|---|---|---|

| Growth | Overall decrease | - | nih.govresearchgate.net |

| Molting | Delayed time to first molt; incomplete ecdysis at high concentrations | Increased 20-hydroxyecdysone (20E) titers | researchgate.net |

| Juvenile Development | Increased chronic sensitivity; impaired growth in both sexes | - | nih.govresearchgate.net |

Transgenerational Environmental Effects

Epigenetic Modulation and Heritable Biological Changes

Exposure to vinclozolin can induce epigenetic modifications that are heritable across generations, a phenomenon known as transgenerational epigenetic inheritance. researchgate.netresearchgate.net These changes occur without altering the underlying DNA sequence and can lead to a range of diseases and abnormalities in subsequent, unexposed generations. researchgate.netnih.gov The primary mechanism for these heritable changes is the epigenetic reprogramming of the germline, particularly through alterations in DNA methylation patterns. researchgate.netmdpi.com

Studies have shown that exposure to vinclozolin during embryonic development, specifically during gonadal sex determination, can lead to altered DNA methylation in the sperm of the F1 generation. researchgate.netfrontiersin.org These epigenetic alterations can persist and be transmitted through the male germline to subsequent generations (F2, F3, and even F4). researchgate.netresearchgate.net This results in a "transgenerational phenotype" of disease susceptibility. researchgate.net

The epigenetic changes induced by vinclozolin are not limited to DNA methylation. Alterations in non-coding RNAs (ncRNAs) have also been observed. mdpi.com Research has indicated that the number of differentially methylated regions (DMRs) in sperm can increase across generations following vinclozolin exposure, with the F3 generation showing the highest number of DMRs. mdpi.com Interestingly, there is minimal overlap in these DMRs between the F2 and F3 generations, suggesting that the epigenetic modifications are dynamic across generations. mdpi.com

Persistence of Effects Across Successive Generations in Non-Human Animal Models

The transgenerational effects of vinclozolin exposure have been documented to persist across multiple generations in various animal models, primarily rats and mice. researchgate.netmdpi.com These effects manifest as a range of adult-onset diseases and abnormalities in generations that were not directly exposed to the chemical. researchgate.netnih.gov

In rats, ancestral exposure to vinclozolin has been shown to cause an increased incidence of diseases in the F3 generation, including:

Testis abnormalities : Increased spermatogenic cell apoptosis, decreased sperm concentration and motility. nih.govmdpi.comresearchgate.net

Prostate disease . nih.gov

Kidney disease . nih.gov

Ovarian disease : Including the development of cystic ovaries. nih.govoup.com

Tumor development . nih.gov

Obesity in females . nih.gov

These transgenerational phenotypes have been observed to be transmitted through the male germline. researchgate.net Studies have demonstrated that these effects can persist up to the F4 generation. researchgate.netresearchgate.net The frequency of these abnormalities, such as increased spermatogenic cell apoptosis, can affect a high percentage of males in each generation without a significant decline from the F1 to the F4 generation. researchgate.net Similar transgenerational effects, including reproductive diseases and changes in sperm DNA methylation, have also been confirmed in mice. nih.govmdpi.com

Table 3: Summary of Persistent Transgenerational Effects of Vinclozolin in Animal Models

| Affected System/Organ | Observed Pathologies/Abnormalities | Affected Generations | Animal Model | Reference |

|---|---|---|---|---|

| Male Reproductive System | Increased spermatogenic cell apoptosis, decreased sperm count and motility, prostate disease, testicular abnormalities | F1-F4 | Rat | researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net |

| Female Reproductive System | Polycystic ovarian disease, cystic ovaries | F3 | Rat, Mouse | nih.govmdpi.comoup.com |

| Kidney | Kidney disease | F3 | Rat | nih.gov |

| Immune System | Immune abnormalities | F1-F4 | Rat | researchgate.net |

| General Health | Increased tumor incidence, obesity (females) | F3, F1-F4 | Rat | researchgate.netnih.gov |

Ecological Risk Assessment Methodologies for Transformation Products

Evaluating Environmental Exposure Concentrations of Epoxide Metabolites

The ecological risk assessment of pesticides like vinclozolin must consider not only the parent compound but also its transformation products, which can sometimes be more toxic or persistent in the environment. jmb.or.kreuropa.eu Vinclozolin degrades in the environment into several metabolites, including 3,5-dichloroaniline (B42879) (3,5-DCA) and a metabolite designated as E, which itself degrades to 3,5-DCA. epa.gov These degradation products, along with another metabolite known as B, can be mobile in soil and may be transported into water systems. epa.gov

Vinclozolin and its metabolites have been detected in water bodies, with levels of the parent compound ranging from 0.1 to 2.4 µg/L. semanticscholar.org The persistence of the total residue of vinclozolin and its dichloroaniline-containing metabolites can be significant, with half-lives in soil ranging from 179 to over 1000 days. epa.gov This persistence is largely attributed to the resistance of 3,5-DCA to further degradation. epa.gov

The anti-androgenic activity attributed to vinclozolin is largely due to its metabolites. epa.govnih.gov Two key metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), have been shown to be effective antagonists of the androgen receptor. nih.gov Another metabolite, M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide), has been identified as the most abundant metabolite in serum and tissues in animal studies, suggesting it could be a useful biomarker for exposure. oup.com

For a comprehensive ecological risk assessment, it is crucial to have accurate data on the environmental concentrations of these various metabolites. europa.euresearchgate.net Methodologies such as the species sensitivity distribution (SSD) can be employed to assess the ecological risk of individual pesticides and their transformation products in surface water. acs.org However, a significant challenge in conducting these assessments is often the lack of sufficient ecotoxicity data for the transformation products. researchgate.net Therefore, a more realistic prospective risk assessment requires monitoring programs that measure all agriculturally relevant chemicals, including their transformation products, unless there is strong evidence of their ecotoxicological irrelevance. europa.eu

Table 4: Vinclozolin and its Key Metabolites

| Compound Name | Role/Significance | Reference |

|---|---|---|

| Vinclozolin | Parent compound, fungicide | nih.gov |

| 3,5-dichloroaniline (3,5-DCA) | Persistent degradation product | epa.gov |

| Metabolite B (BF 352-22; 119208) | Mobile degradation product | epa.govnih.gov |

| Metabolite E (BF 352-23; 116680) | Principal degradation product, degrades to 3,5-DCA | epa.govnih.gov |

| M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) | Anti-androgenic metabolite | nih.gov |

| M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) | Anti-androgenic metabolite | nih.gov |

| M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide) | Abundant metabolite, potential biomarker | oup.com |

Assessing Biological Impact at Population and Ecosystem Levels

A comprehensive assessment of the biological impact of the chemical compound this compound at the population and ecosystem levels is currently hindered by a significant lack of specific research data. Scientific literature focuses extensively on the parent compound, vinclozolin, and its primary, more stable metabolites, such as M1, M2, and 3,5-dichloroaniline (3,5-DCA), rather than the transient epoxide intermediate.

This compound, also referred to as epoxide V or 3-(3,5-dichlorophenyl)-5-oxiranyl-5-methyl-1,3-oxazolidine-2,4-dione, is formed through the epoxidation of the vinyl group of the parent vinclozolin molecule. This transformation can occur through various environmental and metabolic processes. For instance, studies on the photodegradation of vinclozolin have identified the formation of an epoxide, though it constituted a minor fraction of the resulting products, suggesting it is a transient compound. nih.gov Similarly, metabolic pathways in animal species, such as hens, include the epoxidation of vinclozolin's vinyl group, which is then typically followed by hydration of the epoxide. inchem.org

The inherent reactivity and short-lived nature of epoxide intermediates in biological and environmental systems likely contribute to the scarcity of targeted ecotoxicological studies. Research indicates that the toxicological effects attributed to vinclozolin are largely mediated by its more persistent and biologically active metabolites, M1 and M2, which act as androgen receptor antagonists. nih.govresearchgate.net

Impact on Populations

There is no available data from studies directly investigating the effects of this compound on the dynamics of specific animal, plant, or microbial populations. Key population-level metrics such as mortality rates, reproductive success, and age-structure changes have not been determined for this specific compound. For the parent compound, vinclozolin, and its major metabolites, studies have documented effects like reduced fertility and altered sex ratios in fish populations, but these effects have not been specifically linked to the epoxide intermediate. inchem.org

Impact on Ecosystems

Research Findings and Data Gaps

The current body of scientific literature does not provide sufficient data to construct a detailed assessment of the ecotoxicological implications of this compound at population and ecosystem levels. The following data tables illustrate this critical knowledge gap.

Table 1: Summary of Available Ecotoxicological Data for this compound

| Endpoint | Species | Value | Reference |

|---|---|---|---|

| Acute Toxicity (LC50/EC50) | Not Available | Not Available | Not Available |

| Chronic Toxicity (NOEC/LOEC) | Not Available | Not Available | Not Available |

| Reproductive Effects | Not Available | Not Available | Not Available |

| Population Growth Rate | Not Available | Not Available | Not Available |

This table is interactive. Currently, it reflects the lack of available public data.

Table 2: Environmental Fate Properties of this compound

| Property | Value | Remarks | Reference |

|---|---|---|---|

| Half-life in Soil | Not Available | Expected to be transient | Not Available |

| Half-life in Water | Not Available | Expected to be transient | Not Available |

| Bioaccumulation Factor (BCF) | Not Available | Unknown | Not Available |

This table is interactive and highlights the absence of specific data on the environmental persistence and bioaccumulation potential of this compound.

Advanced Research Perspectives and Future Directions in Vinclozolin Epoxide Studies

Elucidation of Undiscovered Metabolic and Degradation Pathways

While it is known that vinclozolin (B1683831) metabolizes into various products, including its epoxide, the complete metabolic and degradation pathways are not fully understood. Future research will likely focus on identifying all intermediate and final products of vinclozolin epoxide in various organisms and environmental conditions.

One proposed metabolic pathway suggests that vinclozolin can undergo dihydroxylation of its vinyl group, presumably through an epoxide intermediate, to form metabolites like 3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione (M4). researchgate.net This metabolite is then further converted to 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide (M5). researchgate.net Another potential pathway involves the initial hydrolysis of vinclozolin to its metabolites M1 and M2, which can then undergo further biotransformation. oup.comoup.com For instance, M5 may be formed through the epoxidation of the vinyl group in M2, followed by an epoxide hydrolase reaction. oup.com

The degradation of vinclozolin and its metabolites is influenced by environmental factors such as pH and the presence of microorganisms. ascelibrary.orgjmb.or.kr In sand at a pH of 8.8, vinclozolin degrades through two distinct pathways, one leading to a butenoic acid degradate and another to an enanilide degradate. ascelibrary.org The presence of soil particles appears to play a role in the degradation rate and pathway, highlighting the need for studies that consider the specific characteristics of the environmental matrix. ascelibrary.org

Development of Novel High-Throughput Analytical Techniques

To effectively study this compound and its related compounds, sensitive and efficient analytical methods are crucial. The development of novel high-throughput analytical techniques is a key area of future research. These methods are essential for detecting and quantifying trace levels of these compounds in complex matrices such as food, soil, and biological tissues. mdpi.compreprints.org

Currently, techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the analysis of pesticide residues. preprints.orgresearchgate.net Gas chromatography quadrupole time-of-flight mass spectrometry (GC-QTOF/MS) is emerging as a powerful tool for both targeted and non-targeted screening of compounds in complex samples. mdpi.com The advancement of sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE), further enhances the efficiency and sensitivity of these analytical methods. mdpi.comresearchgate.net

Future research will likely focus on further refining these techniques to achieve even lower detection limits, increased throughput, and the ability to simultaneously analyze a wider range of parent compounds and their metabolites from a single sample.

Mechanistic Studies of Epoxide-Mediated Biological Interactions at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is fundamental to assessing its potential effects. While the anti-androgenic activity of vinclozolin's primary metabolites, M1 and M2, is well-documented and attributed to their ability to bind to the androgen receptor, the specific role and interaction of the epoxide intermediate requires further investigation. oup.comepa.govscielo.brnih.gov

In silico studies using molecular docking have begun to explore the interaction of vinclozolin and its metabolites with nuclear receptors like the estrogen and androgen receptors. nih.gov These computational models suggest that some metabolites may have a high binding potential to these receptors. nih.gov Future research will need to validate these in silico findings with in vitro and in vivo experiments to fully elucidate the mechanisms of action.

Advanced studies will likely employ techniques to investigate the binding affinity of this compound to various cellular targets, its influence on receptor-mediated signaling pathways, and its potential to alter gene expression. oup.comoup.com

Integrated Ecotoxicological Modeling of Parent Compound and Epoxide Dynamics in Environmental Systems

To predict the environmental fate and potential ecological risks of vinclozolin, it is crucial to develop integrated ecotoxicological models. These models must consider the dynamic interplay between the parent compound, vinclozolin, and its epoxide metabolite, as well as other degradation products like 3,5-dichloroaniline (B42879). jmb.or.krepa.gov

The persistence of vinclozolin and its metabolites in the environment is a significant concern. epa.gov For example, in terrestrial field studies, the half-life of total vinclozolin residues (including its dichloroaniline-containing metabolites) can range from 179 to over 1000 days. epa.gov The mobility of these compounds in soil and their potential for transport with water also need to be factored into ecotoxicological models. epa.gov

Future modeling efforts will need to incorporate data on degradation rates under various environmental conditions (pH, soil type, microbial activity), partitioning behavior between soil, water, and air, and uptake and bioaccumulation in different organisms. ascelibrary.orgepa.gov This integrated approach will allow for a more accurate assessment of the potential exposure and risk to various ecosystems.

Comparative Studies of Epoxide Transformation Across Diverse Species and Environmental Matrices

The transformation of this compound can vary significantly across different species and environmental matrices. ascelibrary.orgjst.go.jp Understanding these differences is essential for a comprehensive risk assessment.

For instance, studies have shown that the metabolism of vinclozolin can differ between mammals and birds. jst.go.jp In rats, specific cytochrome P450 (CYP) enzymes are involved in the metabolism of vinclozolin. nih.gov In avian species like the Japanese quail, exposure to vinclozolin can induce the activity of certain CYP enzymes. jst.go.jp

Similarly, the degradation of vinclozolin is influenced by the physical and chemical properties of the environmental matrix. ascelibrary.org The degradation pathways observed in sandy soil at a specific pH may differ from those in other soil types or aquatic environments. ascelibrary.org

Future research should focus on comparative studies that systematically evaluate the transformation of this compound in a wide range of species (e.g., mammals, birds, fish, invertebrates) and environmental matrices (e.g., different soil types, water bodies with varying pH and microbial populations, and plant species).

Investigation of Synergistic and Antagonistic Effects with Other Environmental Contaminants

In the real world, organisms are often exposed to a mixture of environmental contaminants. Therefore, it is crucial to investigate the potential synergistic or antagonistic effects of this compound when present with other pollutants.

For example, studies could explore the combined effects of this compound and other endocrine-disrupting chemicals, pesticides, or heavy metals. Research has already begun to look at the effects of co-exposure to vinclozolin and other substances like genistein (B1671435) and potassium perchlorate. researchgate.netresearchgate.net

Future studies should be designed to assess how the presence of other contaminants might alter the metabolism, degradation, and biological activity of this compound. This research is critical for understanding the true ecological impact of this compound in complex environmental scenarios.

Application of Omics Technologies to Understand Ecological Responses to this compound Exposure

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for understanding the complex biological responses to chemical exposure at a systems level. service.gov.ukopenbiotechnologyjournal.comnih.gov The application of these technologies to study the effects of this compound is a promising area for future research.

Ecotoxicogenomics, the application of omics in ecotoxicology, can provide a holistic view of how an organism's genes and proteins respond to environmental toxicants. service.gov.uk For instance, transcriptomics can identify changes in gene expression profiles in response to this compound exposure, offering insights into the molecular mechanisms of toxicity. nih.gov Metabolomics can reveal alterations in the metabolic pathways of an organism, providing a functional readout of the physiological state. openbiotechnologyjournal.com

By integrating data from these different omics platforms, researchers can develop a more comprehensive understanding of the adverse outcome pathways (AOPs) associated with this compound exposure, from the initial molecular initiating event to adverse effects at the organism and population levels. openbiotechnologyjournal.com This knowledge is invaluable for developing predictive models for risk assessment. openbiotechnologyjournal.com

Q & A

Basic: What analytical methods are recommended for detecting and quantifying Vinclozolin epoxide in environmental samples?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for detecting this compound due to their high sensitivity and specificity. For environmental matrices (e.g., soil, water), solid-phase extraction (SPE) should precede analysis to concentrate the analyte and remove interfering substances. Calibration curves using deuterated internal standards (e.g., D5-Vinclozolin) improve quantification accuracy. Ensure method validation includes recovery tests (70–120%) and limits of detection (LOD < 1 ppb) .

Basic: What experimental protocols are established for synthesizing this compound in laboratory settings?

Methodological Answer:

this compound is typically synthesized via epoxidation of Vinclozolin using peracid oxidants (e.g., meta-chloroperbenzoic acid, mCPBA) in anhydrous dichloromethane at 0–4°C. Monitor reaction progress with thin-layer chromatography (TLC) or in situ FTIR to track epoxide formation (disappearance of C=C stretches at ~1650 cm⁻¹). Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>80%). Characterize the product using ¹H/¹³C NMR (epoxide protons at δ 3.5–4.5 ppm) and high-resolution MS .

Advanced: How can researchers resolve contradictions in reported epigenetic effects of this compound across different model organisms?

Methodological Answer:

Contradictions may arise from species-specific metabolic pathways or differential DNA methylation patterns. To address this: